1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-7-8-13(19-10)12(18-2)9-15-14(17)16-11-5-3-4-6-11/h7-8,11-12H,3-6,9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQZNRARIHFGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2CCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea typically involves multiple steps. One common method includes the reaction of cyclopentyl isocyanate with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the thiophene ring.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Research indicates that compounds similar to 1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea may function as effective antidiabetic agents. For instance, studies have shown that urea derivatives can act as partial agonists at specific receptors, potentially aiding in glucose regulation and insulin sensitivity in diabetic models .
Anticancer Activity
There is emerging evidence that urea derivatives exhibit anticancer properties. In particular, compounds containing thiophene moieties have been investigated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The structural features of this compound may contribute to its potency against various cancer cell lines.
Neurological Applications
The compound has also been studied for its potential neuroprotective effects. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Science
Pesticidal Activity
In agricultural applications, this compound has been explored for its potential as a pesticide. Its unique chemical structure allows it to interact with specific biological pathways in pests, leading to effective control measures against agricultural pests while minimizing environmental impact .
Herbicide Development
The compound's ability to inhibit certain enzymatic pathways in plants suggests its application as a herbicide. Research into the selectivity and efficacy of this compound could lead to the development of new herbicides that target invasive species without harming crops .
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. Its urea functional group allows for the formation of cross-linked structures that can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use.
Nanocomposite Materials
The incorporation of this compound into nanocomposite materials has been investigated for enhancing electrical conductivity and mechanical properties. The unique interactions between the thiophene groups and nanomaterials can lead to improved performance in electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Key Observations:
- Substituent Effects : The 5-methylthiophene group distinguishes it from phenyl (32c, 4c), pyridinyl (32e), and thiadiazole () substituents. Thiophene’s electron-rich nature may enhance target binding compared to electron-withdrawing groups (e.g., trifluoromethoxy in 32c).
- Thermal Stability: Most pyrido-pyrimidine derivatives (32c–32i) exhibit high melting points (>250°C), suggesting strong intermolecular interactions, whereas azetidinone-containing 4c has a lower melting point (~140°C), likely due to conformational flexibility .
Q & A
Q. What are the established synthetic routes for 1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea, and what critical reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of a methoxyethyl-thiophene intermediate via nucleophilic substitution or coupling reactions under inert atmospheres to prevent oxidation of the thiophene ring .
- Step 2 : Introduction of the cyclopentylurea moiety using isocyanate derivatives. For example, reacting the intermediate with cyclopentyl isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Critical Conditions : Use of catalysts like triethylamine, controlled pH, and low temperatures during urea bond formation to enhance regioselectivity. Yields >70% are achievable with rigorous exclusion of moisture .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the cyclopentyl and thiophene groups. For example, the methoxy proton resonance appears at δ 3.2–3.4 ppm, while thiophene protons resonate at δ 6.8–7.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 337.15) .
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain between the cyclopentyl and thiophene moieties .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the urea group’s hydrogen-bonding capacity .
- Solubility and Stability : HPLC analysis under physiological pH (7.4) and temperature (37°C) to predict pharmacokinetic behavior .
Advanced Research Questions
Q. How does the 5-methylthiophene moiety influence target binding, and how can this be validated experimentally?
- Role of Thiophene : The sulfur atom and π-electron system enhance hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets). Methyl substitution at C5 reduces steric hindrance, improving fit .
- Validation Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with proteins like EGFR or COX-2 .
- Site-Directed Mutagenesis : Mutating key residues (e.g., Thr790 in EGFR) to assess binding affinity changes via surface plasmon resonance (SPR) .
Q. What strategies resolve contradictions in reported biological activity data for urea-thiophene derivatives?
- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on variables such as assay conditions (e.g., serum concentration in cell cultures) .
- Dose-Response Reproducibility : Replicate studies across multiple labs with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
- Off-Target Profiling : Use ChemProteoBase to identify non-specific interactions with unrelated enzymes or receptors .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substitution Patterns : Systematically replace the cyclopentyl group with smaller (cyclopropyl) or bulkier (adamantyl) groups to assess steric effects on IC₅₀ .
- Electronic Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiophene ring to modulate π-π stacking interactions. Measure changes via Hammett plots .
- Data Integration : Compile results into QSAR models using MOE or RDKit to predict novel derivatives with improved potency .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation products via LC-MS .
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (λ = 254 nm) after 24-hour exposure to simulate photolytic degradation .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
